
C.I. Disperse Brown 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Disperse Brown 21 is a synthetic dye belonging to the class of disperse dyes. These dyes are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. Disperse dyes are characterized by their water-insolubility and their ability to penetrate synthetic fibers, where they are held in place by physical forces rather than chemical bonds.
Vorbereitungsmethoden
The synthesis of C.I. Disperse Brown 21 typically involves the use of azo compounds, which are known for their vibrant colors. The synthetic route generally includes diazotization and coupling reactions. Diazotization involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt. This is followed by a coupling reaction where the diazonium salt reacts with another aromatic compound to form the azo dye. Industrial production methods often involve large-scale batch processes where these reactions are carefully controlled to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
C.I. Disperse Brown 21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the dye.
Reduction: This involves the gain of electrons and can result in the breaking of azo bonds, leading to the formation of amines.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the dye’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used but can include different derivatives of the original dye.
Wissenschaftliche Forschungsanwendungen
C.I. Disperse Brown 21 has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of disperse dyes in various chemical reactions.
Biology: The dye can be used in staining techniques to visualize biological tissues and cells.
Medicine: Research into the potential use of disperse dyes in medical diagnostics and treatments is ongoing.
Industry: Beyond textile dyeing, this compound is used in the production of colored plastics, inks, and other materials.
Wirkmechanismus
The mechanism by which CI Disperse Brown 21 exerts its effects involves its ability to penetrate synthetic fibers and interact with the polymer chains The dye molecules are held in place by van der Waals forces and hydrogen bonding
Vergleich Mit ähnlichen Verbindungen
C.I. Disperse Brown 21 can be compared to other disperse dyes such as C.I. Disperse Blue 354, C.I. Disperse Yellow 64, and C.I. Disperse Red 356. These dyes share similar properties, such as water-insolubility and the ability to dye synthetic fibers. each dye has unique characteristics in terms of color, fastness properties, and specific applications. This compound is unique in its specific hue and its particular suitability for certain industrial applications.
Conclusion
This compound is a versatile and widely used disperse dye with applications in various fields, from textile dyeing to scientific research. Its unique properties and the ability to undergo various chemical reactions make it a valuable compound in both industrial and research settings.
Eigenschaften
CAS-Nummer |
73398-96-6 |
|---|---|
Molekularformel |
C27H26N6O4 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
5-[(9,10-dioxoanthracen-1-yl)diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H26N6O4/c1-16-20(15-28)26(29-11-13-36-2)31-27(30-12-14-37-3)23(16)33-32-21-10-6-9-19-22(21)25(35)18-8-5-4-7-17(18)24(19)34/h4-10H,11-14H2,1-3H3,(H2,29,30,31) |
InChI-Schlüssel |
YYXXGEUJUGIQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NCCOC)NCCOC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




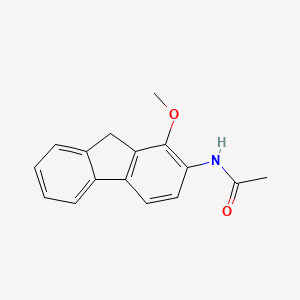
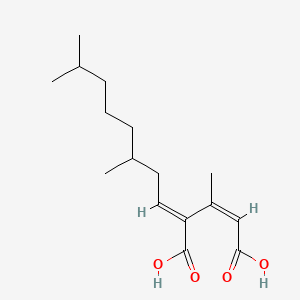
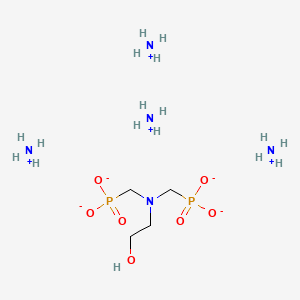

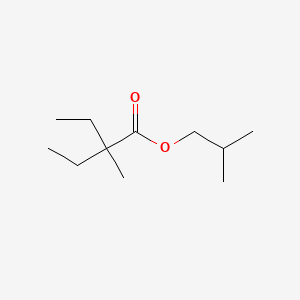

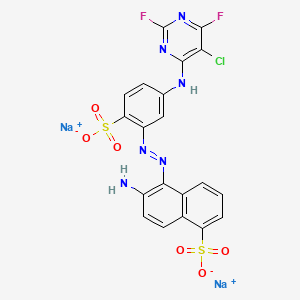

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
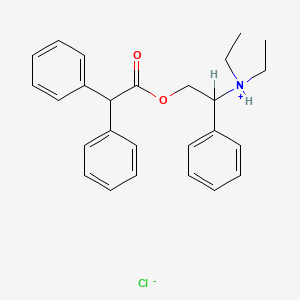
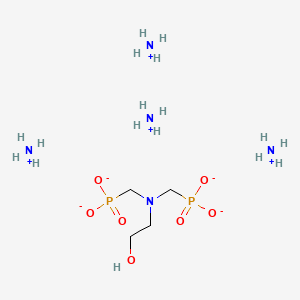
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
